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Compound of Interest

Compound Name: FK706

Cat. No.: B15614089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and biological

activity of FK706, a potent and selective inhibitor of human neutrophil elastase. Developed by

Fujisawa Pharmaceutical, this compound has been investigated for its therapeutic potential in

inflammatory diseases. This document synthesizes available data on its chemical properties,

quantitative inhibitory activity, and the experimental methodologies used for its characterization.

Core Chemical Structure and Properties
FK706 is chemically identified as sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-

methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate[1].

Its fundamental chemical attributes are summarized in the table below. While a definitive

SMILES (Simplified Molecular Input Line Entry System) string from a primary public database

like PubChem is not readily available, its structure is well-defined by its IUPAC name.
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Property Value Source

IUPAC Name

sodium (4-(((2S)-3-methyl-1-

oxo-1-((2S)-2-((1,1,1-trifluoro-

4-methyl-2-oxopentan-3-

yl)carbamoyl)pyrrolidin-1-

yl)butan-2-

yl)carbamoyl)benzoyl)glycinate

[1]

CAS Number 144055-55-0 [1]

Molecular Formula C26H32F3N4NaO7 [1]

Molecular Weight 592.54 g/mol [1]

Quantitative Inhibitory Activity
FK706 is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase. Its

inhibitory activity has been quantified against elastases from various species. The following

table summarizes the key inhibitory constants.
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Target Enzyme Parameter Value Source

Human Neutrophil

Elastase
IC50 83 nM [2]

Human Neutrophil

Elastase
Ki 4.2 nM [2]

Mouse Neutrophil

Elastase
IC50 22 nM [2]

Porcine Pancreatic

Elastase
IC50 100 nM [2]

Human Pancreatic α-

chymotrypsin
IC50 > 340 µM [3]

Human Pancreatic

Trypsin
IC50 > 340 µM [3]

Human Leukocyte

Cathepsin G
IC50 > 340 µM [3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in the characterization of FK706.

In Vitro Human Neutrophil Elastase Inhibition Assay
This assay determines the potency of FK706 in inhibiting the enzymatic activity of purified

human neutrophil elastase.

Materials:

Human Neutrophil Elastase (HNE), purified

Fluorogenic or Chromogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-

nitroanilide)
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Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

FK706

96-well microplate

Spectrophotometer or fluorometer

Procedure:

Reagent Preparation:

Prepare a stock solution of HNE in the assay buffer.

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

Prepare serial dilutions of FK706 in the assay buffer.

Assay Protocol:

To the wells of a 96-well plate, add the assay buffer and the FK706 dilutions.

Add the HNE solution to each well and incubate for a specified period (e.g., 15 minutes) at

a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrate solution to each well.

Immediately measure the absorbance or fluorescence at the appropriate wavelength in

kinetic mode for a set duration (e.g., 30 minutes).

Data Analysis:

Determine the rate of the reaction (slope of the linear portion of the kinetic curve).

Calculate the percent inhibition for each concentration of FK706 relative to the control (no

inhibitor).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50
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value. For slow-binding inhibitors, more complex kinetic models may be required to

determine the Ki value[4].

In Vivo Mouse Paw Edema Assay
This in vivo assay assesses the anti-inflammatory effect of FK706 by measuring its ability to

reduce paw swelling induced by an inflammatory agent.

Materials:

Male C57BL/6 mice

Human Neutrophil Elastase (HNE) or another inflammatory agent (e.g., carrageenan)

FK706

Vehicle (e.g., saline, 10% DMSO)

Digital calipers or plethysmometer

Procedure:

Animal Acclimatization: House the mice under standard laboratory conditions for at least one

week before the experiment.

Drug Administration: Administer FK706 (e.g., 10-100 mg/kg) or the vehicle to the mice via an

appropriate route (e.g., subcutaneous or intraperitoneal injection).

Induction of Edema: After a set time following drug administration (e.g., 1 hour), induce paw

edema by injecting a solution of HNE (e.g., 20 µ g/paw ) or carrageenan into the plantar

surface of the right hind paw.

Measurement of Paw Volume: Measure the thickness or volume of the paw using digital

calipers or a plethysmometer at baseline (before induction) and at various time points after

the induction of edema (e.g., 1, 2, 4, and 6 hours)[2].

Data Analysis:
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Calculate the change in paw volume or thickness for each mouse at each time point.

Compare the degree of edema in the FK706-treated groups to the vehicle-treated control

group.

Calculate the percentage of inhibition of edema for each dose of FK706.

Mechanism of Action and Signaling
FK706 exerts its anti-inflammatory effects through the direct inhibition of neutrophil elastase, a

key serine protease involved in tissue degradation and the inflammatory cascade. By blocking

the activity of this enzyme, FK706 can prevent the breakdown of extracellular matrix proteins

and modulate the inflammatory response. The following diagram illustrates the logical workflow

of FK706's mechanism of action.
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Logical Workflow of FK706's Anti-inflammatory Action
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Experimental Workflow for In Vivo Efficacy of FK706
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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